(Carboxymethoxy)succinic acid

Übersicht

Beschreibung

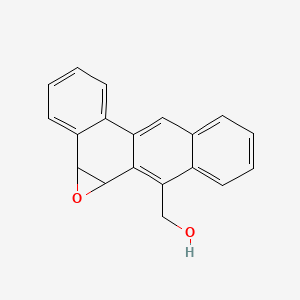

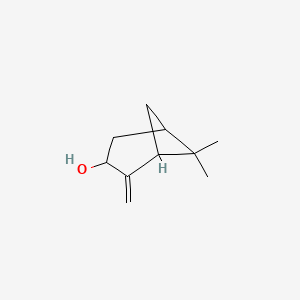

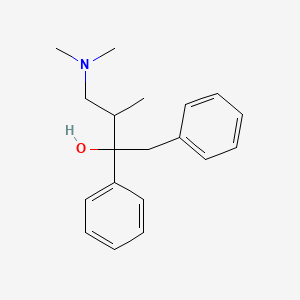

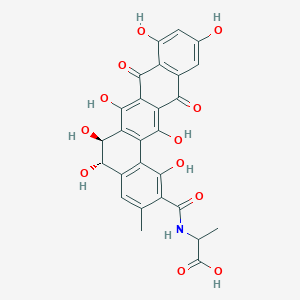

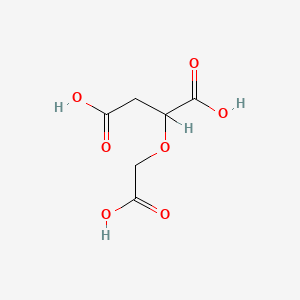

(Carboxymethoxy)succinic acid, also known as Butanedioic acid, 2-(carboxymethoxy)-, is a chemical compound with the molecular formula C6H8O7 . It has an average mass of 192.124 Da and a monoisotopic mass of 192.027008 Da .

Synthesis Analysis

The synthesis of succinic acid, a related compound, has been studied extensively. For instance, succinic acid has been efficiently produced at high-cell density under oxygen deprivation with intermittent addition of sodium bicarbonate and glucose . The succinic acid concentration reached 1.24 M (146 g l−1) within 46 h . Another study showed that succinic, glutaric, and adipic acids were prepared by dissolving the appropriate amount of standards in DI water .Molecular Structure Analysis

The molecular structure of (Carboxymethoxy)succinic acid consists of 6 carbon atoms, 8 hydrogen atoms, and 7 oxygen atoms .Wissenschaftliche Forschungsanwendungen

Renewable Resource Conversion and Industrial Applications

- (Carboxymethoxy)succinic acid, often referenced as succinic acid, is a four-carbon dicarboxylic acid with diverse applications in the food, chemicals, and pharmaceutical industries. Recent research focuses on the biological production of succinic acid from renewable resources due to the increasing demand for sustainable development and the shortage of crude oil supply. The utilization of robust strain selection, metabolic engineering, and process optimization are key strategies in enhancing succinic acid production (Jiang et al., 2017).

Microbial Fermentation and Metabolic Engineering

- Extensive research has been conducted on developing microbial strains through metabolic engineering for the economical bio-based production of succinic acid. This includes the use of various microorganisms like Saccharomyces cerevisiae, Escherichia coli, and others. The focus is on achieving the best performance indices in terms of titer, yield, and productivity, which are critical for commercial applications (Ahn et al., 2016).

Industrial and Biotechnological Applications

- Succinic acid is integral in industries producing a range of products, including food, pharmaceuticals, surfactants, detergents, and biodegradable plastics. It is also used as a precursor for several industrial chemicals such as 1,4-butanediol and adipic acid. Innovative fermentation processes and efficient downstream recovery technologies have significantly lowered production costs, making succinic acid a viable bio-based alternative (Zeikus et al., 1999).

Biodegradable Polymer Synthesis

- A promising application of succinic acid is in the synthesis of biodegradable polymers. Research has shown its use as a precursor for aromatic monomers in the production of polyesters, with varied applications in sustainable materials (Short et al., 2018).

Advanced Fermentation Technologies

- Advances in fermentation technologies for succinic acid production have included the use of novel organisms like Mannheimia succiniciproducens and Actinobacillus succinogenes. These technological advancements have led to higher yields and purities of succinic acid, crucial for industrial-scale production (Lee et al., 2006).

Efficient Conversion from Agricultural Waste

- The conversion of agricultural wastes like crop stalks into succinic acid has been explored, emphasizing sustainability and resource efficiency. This approach uses renewable biomass, representing an economical alternative for biochemical production (Li et al., 2010).

Bio-based Production Perspectives

- The development of bio-based succinic acid production processes has seen advancements in strain performance, substrate utilization, and downstream purification. These efforts aim to establish an economical and sustainable production process for succinic acid from renewable resources (Dai et al., 2019).

Potential in Chemical Evolution Studies

- Research has also explored the role of succinic acid in chemical evolution, particularly its behavior under high radiation fields or high temperatures, like those found in hydrothermal vents. This contributes to our understanding of fundamental chemical processes and origins of life (Cruz-Castañeda et al., 2014).

Energy Applications

- Succinic acid has found use in energy applications, particularly in aluminium-air batteries. It has been used as an electrolyte additive, demonstrating improved discharge performance and corrosion inhibition in these energy storage systems (Wang et al., 2015).

Eigenschaften

IUPAC Name |

2-(carboxymethoxy)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7/c7-4(8)1-3(6(11)12)13-2-5(9)10/h3H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIOXZGOUEYHNBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)OCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60959787 | |

| Record name | 2-(Carboxymethoxy)butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60959787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Carboxymethoxy)succinic acid | |

CAS RN |

38945-27-6 | |

| Record name | Carboxymethyloxysuccinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38945-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Carboxymethoxy)succinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038945276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Carboxymethoxy)butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60959787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (carboxymethoxy)succinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.259 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.